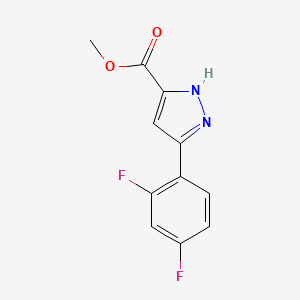

methyl 3-(2,4-difluorophenyl)-1H-pyrazole-5-carboxylate

Description

Methyl 3-(2,4-difluorophenyl)-1H-pyrazole-5-carboxylate is a pyrazole-based heterocyclic compound characterized by a 2,4-difluorophenyl substituent at the 3-position and a methyl ester group at the 5-position of the pyrazole ring. The difluorophenyl moiety enhances lipophilicity and metabolic stability, making it a candidate for pharmaceutical and agrochemical applications . Its molecular formula is C₁₁H₈F₂N₂O₂, with a molecular weight of 262.20 g/mol (calculated). The compound is commercially available (Ref: 10-F766214) and is typically stored under cool, dry conditions to maintain stability . Pyrazole derivatives are widely studied for their biological activities, including antimicrobial, anti-inflammatory, and kinase-inhibitory properties .

Properties

IUPAC Name |

methyl 3-(2,4-difluorophenyl)-1H-pyrazole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F2N2O2/c1-17-11(16)10-5-9(14-15-10)7-3-2-6(12)4-8(7)13/h2-5H,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSBQNCZUYMHNEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=NN1)C2=C(C=C(C=C2)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(2,4-difluorophenyl)-1H-pyrazole-5-carboxylate typically involves the following steps:

Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a 1,3-diketone or β-keto ester under acidic or basic conditions.

Introduction of the 2,4-difluorophenyl group: This step involves the use of a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of 2,4-difluorophenyl is coupled with a halogenated pyrazole intermediate in the presence of a palladium catalyst.

Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2,4-difluorophenyl)-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole N-oxides.

Reduction: Reduction reactions can convert the ester group to an alcohol or aldehyde.

Substitution: The fluorine atoms in the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in the presence of a base or a catalyst.

Major Products Formed

Oxidation: Pyrazole N-oxides.

Reduction: Alcohols or aldehydes.

Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-(2,4-difluorophenyl)-1H-pyrazole-5-carboxylate has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting enzymes or receptors involved in inflammation and cancer.

Material Science: The compound’s stability and electronic properties make it suitable for use in the development of organic semiconductors and other advanced materials.

Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein-ligand interactions.

Mechanism of Action

The mechanism of action of methyl 3-(2,4-difluorophenyl)-1H-pyrazole-5-carboxylate depends on its specific application:

Enzyme Inhibition: The compound can act as an inhibitor by binding to the active site of enzymes, thereby blocking substrate access and reducing enzyme activity.

Receptor Modulation: It can interact with specific receptors on cell surfaces, altering signal transduction pathways and affecting cellular responses.

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Pyrazole Derivatives

Key Observations :

- Electron-Withdrawing Groups (EWGs): The 2,4-difluorophenyl group in the target compound provides moderate electron withdrawal, balancing lipophilicity and reactivity.

- Ester vs. Carboxylic Acid : The methyl ester in the target compound improves cell membrane permeability compared to the carboxylic acid derivative in , which may ionize at physiological pH.

- Heterocyclic Modifications : Replacing the pyrazole’s phenyl group with thiophene (as in ) introduces sulfur, enhancing π-π interactions in protein binding but possibly reducing metabolic stability.

Key Observations :

- Copper vs. Palladium Catalysis : The target compound’s synthesis often employs CuI/DMEDA for cost-effective aryl coupling , whereas palladium catalysts (e.g., Suzuki-Miyaura in ) achieve higher yields but at greater expense.

- Steric Effects : Bulky substituents (e.g., 2-methylphenyl in ) may necessitate longer reaction times or elevated temperatures to overcome steric hindrance.

Physicochemical Properties

Biological Activity

Methyl 3-(2,4-difluorophenyl)-1H-pyrazole-5-carboxylate is a compound belonging to the pyrazole family, characterized by its unique structural features and diverse biological activities. This article provides an in-depth analysis of its biological activity, including its potential applications in agriculture and medicine, supported by data tables and relevant research findings.

- Molecular Formula : C11H8F2N2O2

- Molecular Weight : 238.19 g/mol

- CAS Number : Not specified in the sources.

The compound features a methyl ester functional group at the carboxylic acid position of the pyrazole ring, enhancing its solubility and reactivity. The difluorophenyl substitution significantly influences its biological interactions and potency.

Insecticidal Properties

Research indicates that this compound demonstrates notable insecticidal activity . Its structure allows effective interaction with biological targets, making it relevant in pest management strategies. Studies have shown that compounds with similar pyrazole structures exhibit varying degrees of insecticidal potency, with difluorinated variants generally showing enhanced activity.

Enzyme Inhibition

The compound has been identified as an enzyme inhibitor , which can affect various biochemical pathways. Its mechanism involves binding to the active sites of specific enzymes, thereby inhibiting their activity. This property is crucial for potential therapeutic applications, particularly in conditions where enzyme modulation is beneficial.

Comparative Analysis with Similar Compounds

The following table summarizes the characteristics of this compound in relation to other pyrazole derivatives:

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| This compound | Difluorophenyl substitution | Significant insecticidal properties |

| Methyl 1-(2,4-Difluorophenyl)-3-phenyl-1H-pyrazole-5-carboxylate | Contains a phenyl group | Enhanced insecticidal activity |

| Ethyl 1H-pyrazole-5-carboxylate | Simple alkyl substitution | Less potent than difluorinated variants |

| Methyl 1-methyl-1H-pyrazole-5-carboxylate | Methyl substitution on the pyrazole ring | Limited biological activity compared to difluoro variants |

This comparison highlights the unique properties of this compound, particularly its enhanced insecticidal activity due to the difluorophenyl group.

Case Studies and Research Findings

Recent studies have focused on synthesizing and evaluating pyrazole derivatives for various biological activities. For instance:

- Anti-inflammatory Activity : A series of pyrazole derivatives were tested for their anti-inflammatory properties. Compounds exhibiting IC50 values comparable to standard anti-inflammatory drugs were identified. While specific data on this compound's anti-inflammatory effects were not detailed in the sources, its structural similarity to other active compounds suggests potential efficacy in this area .

- Anticancer Activity : Pyrazoles have been explored for their anticancer properties. The ability of this compound to inhibit cell proliferation through enzyme inhibition may also extend to cancer therapeutics .

Q & A

Basic Question: What are the standard synthetic routes for methyl 3-(2,4-difluorophenyl)-1H-pyrazole-5-carboxylate, and how do reaction conditions influence yield and purity?

Methodological Answer:

The synthesis typically involves cyclocondensation of hydrazine derivatives with β-keto esters or diketones. For example:

- Step 1: Reacting 2,4-difluorophenyl hydrazine with a β-keto ester (e.g., methyl acetoacetate) under acidic conditions to form the pyrazole ring .

- Step 2: Optimizing reaction temperature (80–120°C) and solvent (e.g., ethanol or DMF) to enhance cyclization efficiency.

- Step 3: Purification via column chromatography or recrystallization to isolate the product.

Key variables affecting yield and purity include stoichiometry of reagents, reaction time, and choice of acid catalyst (e.g., HCl vs. acetic acid) .

Basic Question: How is the structural characterization of this compound performed, and what spectroscopic techniques are most reliable?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- H NMR: Identifies protons on the pyrazole ring (δ 6.5–7.5 ppm for aromatic protons) and methyl ester group (δ 3.8–4.0 ppm) .

- F NMR: Confirms fluorine substitution patterns (δ -110 to -120 ppm for ortho/para fluorines) .

- Mass Spectrometry (HRMS): Validates molecular weight (e.g., calculated [M+H] = 283.08) .

- X-ray Crystallography: Resolves crystal packing and confirms dihedral angles between the pyrazole and difluorophenyl groups (if single crystals are obtainable) .

Intermediate Question: What strategies are used to evaluate the compound’s biological activity, and how do substituent positions impact efficacy?

Methodological Answer:

- Antifungal Assays:

- Broth Microdilution Method: Test against Candida albicans (MIC values reported for similar pyrazole derivatives: 8–32 µg/mL) .

- Structure-Activity Relationship (SAR): The 2,4-difluorophenyl group enhances lipophilicity, improving membrane penetration, while the ester group modulates metabolic stability .

- Mechanistic Studies: Fluorescence quenching assays to assess binding to fungal cytochrome P450 enzymes .

Advanced Question: How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

Discrepancies may arise from variations in:

- Assay Conditions: Differences in pH, solvent (DMSO vs. aqueous buffers), or incubation time.

- Cell Lines/Strains: Fungal strain specificity (e.g., Aspergillus vs. Candida) .

- Statistical Validation: Use triplicate experiments with positive controls (e.g., fluconazole) and apply ANOVA to confirm significance (p < 0.05) .

Advanced Question: What computational methods are employed to predict the compound’s interaction with biological targets?

Methodological Answer:

- Molecular Docking (AutoDock Vina): Simulate binding to fungal CYP51 (Lanosterol 14α-demethylase). The difluorophenyl group shows π-π stacking with Phe228, while the ester forms hydrogen bonds with heme propionates .

- QSAR Modeling: Use descriptors like logP, polar surface area, and HOMO-LUMO gaps to predict bioavailability and toxicity .

Basic Question: What are the recommended protocols for handling and storing this compound safely?

Methodological Answer:

- Handling: Use PPE (gloves, goggles) in a fume hood. Avoid inhalation; compound may irritate respiratory tracts (limited toxicity data available) .

- Storage: Store at +4°C in airtight containers under inert gas (N) to prevent ester hydrolysis .

- Disposal: Incinerate via licensed hazardous waste services .

Intermediate Question: How does the compound’s stability vary under different pH and temperature conditions?

Methodological Answer:

- pH Stability:

- Acidic (pH 2–4): Ester hydrolysis occurs slowly (t > 24 hrs).

- Neutral/Basic (pH 7–9): Rapid hydrolysis to carboxylic acid derivatives .

- Thermal Stability: Decomposes above 150°C (TGA data for analogs show 5% weight loss at 160°C) .

Advanced Question: What environmental impact assessments are relevant for this compound, and how are degradation pathways studied?

Methodological Answer:

- PBT Assessment: Use OECD 301D (Ready Biodegradability Test) to evaluate persistence. Pyrazole rings are typically resistant to microbial degradation .

- Photodegradation: Expose to UV light (254 nm) in aqueous solutions; monitor by LC-MS for hydroxylated or defluorinated byproducts .

Advanced Question: How can substituent modifications (e.g., replacing fluorine with chlorine) alter the compound’s reactivity and bioactivity?

Methodological Answer:

- Electron-Withdrawing Effects: Fluorine increases ring electron deficiency, enhancing electrophilic substitution resistance. Chlorine may reduce metabolic stability due to larger atomic size .

- Biological Impact: Chlorine analogs show higher cytotoxicity (IC values 2–5 µM in HeLa cells) but lower selectivity indices compared to fluorine derivatives .

Intermediate Question: What analytical challenges arise in quantifying this compound in complex matrices (e.g., biological fluids)?

Methodological Answer:

- Sample Preparation: Use protein precipitation (acetonitrile) or SPE (C18 cartridges) to isolate the compound from plasma .

- LC-MS/MS Detection: Optimize MRM transitions (e.g., m/z 283 → 165 for quantification) with deuterated internal standards to correct matrix effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.